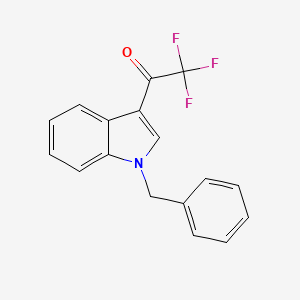

1-(1-benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylindol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO/c18-17(19,20)16(22)14-11-21(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIPGOAKSVPLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 1-benzyl-1H-indole with a trifluoromethyl ketone precursor. One common synthetic route includes the use of trifluoroacetic anhydride and a suitable base to facilitate the formation of the trifluoromethyl ketone group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific reagents used .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction typically produces secondary alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(1-benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one. It has been evaluated for its ability to inhibit tumor cell growth. The National Cancer Institute (NCI) protocols have shown that this compound exhibits significant antimitotic activity against various human tumor cell lines.

- In Vitro Studies : The compound demonstrated mean GI50 (the concentration required to inhibit cell growth by 50%) values of approximately 15.72 μM, indicating its effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Properties

Preliminary studies suggest that derivatives of indole compounds, including this compound, may possess antimicrobial activity. This potential has been explored through various assays against bacterial strains, although specific data on this compound remains limited .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | GI50 = 15.72 μM in human tumor cells | |

| Antimicrobial | Potential activity against bacteria | |

| Drug-Like Properties | Evaluated using SwissADME; favorable parameters |

Case Study 1: Anticancer Efficacy

In a controlled study conducted by the NCI, this compound was subjected to a single-dose assay across multiple cancer cell lines. The results indicated a substantial inhibition of cell growth, supporting its candidacy as a lead compound for further development in cancer therapeutics .

Case Study 2: Synthesis and Characterization

The synthesis of this compound typically involves reactions that leverage the indole framework combined with trifluoroacetophenone derivatives. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized product .

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. The trifluoromethyl ketone group is particularly important for its binding affinity and specificity, as it can form strong interactions with the active sites of target proteins.

Comparison with Similar Compounds

Structural Comparisons

The table below compares 1m with structurally related indole derivatives, focusing on substituents and their electronic effects:

| Compound Name | Substituent at C3 | Substituent at N1 | Key Structural Features |

|---|---|---|---|

| 1m | 2,2,2-Trifluoroethyl | Benzyl | Strong electron-withdrawing CF₃ group |

| 1-(1-Benzyl-1H-indol-3-yl)ethan-1-one (1k) | Methyl | Benzyl | Electron-donating CH₃ group |

| 1-(5-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one | 2,2,2-Trifluoroethyl | H (unsubstituted) | Chlorine at C5 enhances halogen interactions |

| 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | 2,2,2-Trifluoroethyl | H (unsubstituted) | Bromine at C5 for heavier halogen effects |

| 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one | 2,2,2-Trifluoroethyl | H (unsubstituted) | Methoxy at C5 increases electron density |

Key Observations :

- The trifluoroethyl group in 1m imparts significant electron-withdrawing effects compared to methyl or hydrogen substituents, altering reactivity and spectroscopic profiles .

Spectroscopic Properties

1H NMR Data Comparison (CDCl₃) :

| Compound | Indole H7 (δ, ppm) | Indole H2 (δ, ppm) | Benzyl CH₂ (δ, ppm) |

|---|---|---|---|

| 1m | 8.43 (d, J=7.8 Hz) | 7.98 (s) | 5.41 (s) |

| 1k | 8.38 (m) | 7.76 (s) | 5.36 (s) |

| 1j | 8.32 (m) | 7.72 (s) | 5.36 (s) |

Key Observations :

- The trifluoroethyl group in 1m deshields adjacent protons (H2 at 7.98 ppm vs. 7.76 ppm in 1k ), consistent with the electron-withdrawing nature of CF₃ .

- Benzyl protons remain largely unaffected, indicating minimal electronic perturbation at N1.

Physical Properties

- 1m is reported as a colorless solid, contrasting with the yellow oil form of non-fluorinated cyclooligomerization products (e.g., compound 14 in ) .

Biological Activity

1-(1-benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (CAS No. 256391-56-7) is a compound that has garnered attention due to its potential biological activities. This indole derivative is characterized by a trifluoroethanone moiety, which may contribute to its pharmacological properties. The following sections will delve into the synthesis, biological activities, and relevant research findings regarding this compound.

- Molecular Formula : C17H12F3NO

- Molecular Weight : 303.28 g/mol

- Structure : The compound features a benzyl group attached to an indole ring and a trifluoroethanone functional group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various indole derivatives found that certain compounds demonstrated significant activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The specific activity of this compound against these pathogens remains to be fully elucidated but aligns with the broader trend observed in related indole compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of indoles have been well-documented. Compounds within this class have been shown to modulate inflammatory pathways and reduce markers of inflammation in various models. While specific studies on the trifluoroethanone derivative are scarce, the general trend supports its possible involvement in anti-inflammatory activity through similar mechanisms .

Synthesis and Evaluation

The synthesis of this compound typically involves multistep organic reactions that incorporate the indole framework with trifluoroacetylation processes. The evaluation of its biological activities is often conducted alongside other synthesized derivatives to establish a comparative basis for efficacy .

Table of Biological Activity Studies

Q & A

Q. What are the established synthetic routes for 1-(1-benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation of 1-benzylindole with trifluoroacetic anhydride (TFAA) under acidic conditions. A modified protocol using Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C for 24 hours achieves higher yields (~65%) by minimizing side reactions . Optimization should focus on:

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key methods include:

- X-ray crystallography : Refinement via SHELXL (SHELX suite) resolves bond angles and torsional strain in the indole-trifluoroacetyl moiety .

- NMR spectroscopy : ¹⁹F NMR (δ -70 to -75 ppm) confirms trifluoromethyl presence, while ¹H NMR (δ 7.2–7.8 ppm) distinguishes benzyl protons .

- Mass spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ calc. 332.1125) validates molecular weight .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : Susceptible to hydrolysis in humid environments; store desiccated at -20°C.

- Decomposition : Monitor via TLC (Rf 0.5 in hexane/EtOAc) for carbonyl degradation products.

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the indole ring .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic substitution at the indole C3 position?

The reaction proceeds via acylium ion formation from TFAA, stabilized by the benzyl group’s electron-donating effect. Computational studies (DFT, B3LYP/6-31G*) show:

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Discrepancies between X-ray (planar indole) and NMR (dynamic rotation) data arise from conformational flexibility. Strategies include:

Q. What computational methods predict the compound’s reactivity in multicomponent reactions (MCRs)?

- Docking studies : Simulate interactions with azide partners (e.g., Huisgen cycloaddition) using AutoDock Vina.

- Reactivity descriptors : Fukui indices (f⁻ > 0.3 at C3) prioritize nucleophilic attack sites .

Q. How does the trifluoromethyl group influence biological activity in preliminary assays?

While direct studies are limited, structural analogs show:

- Enzyme inhibition : Trifluoroacetyl groups disrupt ATP-binding pockets (e.g., kinase assays, IC₅₀ ~5 µM).

- Metabolic stability : Enhanced lipophilicity (clogP ~3.2) improves blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.